molecular formula C11H12O3 B8660498 6-Methoxy-7-methylchroman-4-one

6-Methoxy-7-methylchroman-4-one

Cat. No.: B8660498
M. Wt: 192.21 g/mol
InChI Key: UXSUVJZHSCGMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-7-methylchroman-4-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is classified as a chromanone, a structural class of compounds that features a benzopyran ring system with a ketone group, which serves as a key scaffold in various chemical and pharmacological research areas . Chromanone derivatives are often investigated for their potential as synthetic intermediates in the development of more complex molecules, such as flavonoids and other heterocyclic compounds . With a calculated density of 1.209 g/cm³ and a boiling point of approximately 330.4°C, this compound presents specific physical characteristics relevant for laboratory handling and analysis . Researchers value this compound primarily as a building block in synthetic organic chemistry. Its structure allows for further functionalization, making it a valuable precursor for creating libraries of novel compounds for screening and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-methoxy-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6H,3-4H2,1-2H3

InChI Key

UXSUVJZHSCGMRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)CCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromanone Core

6-Bromo-7-methylchroman-4-one
  • Structure : Bromine replaces the methoxy group at position 6, with a methyl group retained at position 5.
  • Molecular Formula : C₁₀H₉BrO₂; Molecular Weight : 241.08 g/mol .
  • Key Differences: Bromine’s electron-withdrawing nature increases electrophilic reactivity compared to methoxy’s electron-donating effect.
6-Chloro-7-methoxy-2-methylchroman-4-one
  • Structure : Chlorine at position 6, methoxy at position 7, and an additional methyl group at position 2.
  • Key Differences: Chlorine’s smaller size and moderate electronegativity may enhance solubility in polar solvents relative to bromine or methyl groups.
6,7-Diethoxy-4-methylcoumarin
  • Structure : Ethoxy groups at positions 6 and 7, with a methyl group at position 4 on a coumarin scaffold.
  • Molecular Formula : C₁₄H₁₆O₄; CAS : 314744-06-4 .
  • Key Differences: Coumarin’s lactone ring (vs. chromanone’s ketone) enhances fluorescence properties. Diethoxy groups increase lipophilicity, improving membrane permeability but raising toxicity concerns (e.g., organ toxicity noted in safety data) .

Functional Group Modifications

6-ETHYL-7-METHOXY-2-METHYL-3-PHENOXY-CHROMEN-4-ONE
  • Structure: Ethyl at position 6, phenoxy at position 3, and methyl at position 2.
  • CAS : 315232-80-5 .
  • Key Differences: The phenoxy group enables π-π stacking interactions, useful in designing protein inhibitors. Increased steric bulk may reduce metabolic clearance but complicate synthetic accessibility.
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one
  • Structure : Hydroxyl groups at positions 7 and 4-hydroxyphenyl, with methoxy at position 4.
  • CAS : 40957-83-3 .
  • Structural similarity to isoflavones (e.g., 4',7-dihydroxy-6-methoxyisoflavone) suggests estrogenic activity .

Reactive Derivatives and Intermediates

6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
  • Structure : Epoxy (oxiran-2-ylmethoxy) at position 7, chlorine at position 6, and phenyl at position 4.
  • CAS : 58330-12-4 .
  • Key Differences :
    • The epoxy group confers high reactivity, making it a precursor for polymerization or crosslinking reactions.
    • Chlorine and phenyl groups synergistically enhance electrophilicity and aromatic interactions.
6-Bromo-7-methylchroman-4-amine
  • Structure : Bromine at position 6, methyl at position 7, and an amine group replacing the ketone.
  • Molecular Formula: C₁₀H₁₂BrNO; CAS: 13434-19-0 .
  • Key Differences: The amine group enables hydrogen bonding, improving solubility in aqueous media. Potential for nucleophilic substitution reactions at the bromine site.

Comparative Data Table

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Methoxy-7-methylchroman-4-one 6-OCH₃, 7-CH₃ C₁₁H₁₂O₃ 192.21 (estimated) Base structure for derivatives
6-Bromo-7-methylchroman-4-one 6-Br, 7-CH₃ C₁₀H₉BrO₂ 241.08 Halogenated analog for drug design
6,7-Diethoxy-4-methylcoumarin 6,7-OCH₂CH₃, 4-CH₃ C₁₄H₁₆O₄ 248.27 Fluorescent probes, toxicity concerns
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 6-Cl, 7-epoxy, 4-Ph C₁₉H₁₅ClO₄ 354.77 Reactive intermediate for polymers

Preparation Methods

Aldol-Cyclization Pathway

The reaction proceeds via enolate formation at the α-carbon of the acetophenone, followed by nucleophilic attack on the aldehyde (Figure 2). Intramolecular oxa-Michael addition is rate-determining, with DIPA enhancing enolate stability through hydrogen bonding.

Role of Solvent Polarity

Polar solvents (e.g., ethanol) stabilize the transition state during cyclization, reducing activation energy by 12–15 kJ/mol compared to toluene.

Purification and Characterization

Recrystallization from ethanol/water (3:1) yields crystals with 99.5% purity (melting point: 112–114°C). HPLC analysis (C18 column, acetonitrile/water 70:30) confirms absence of regioisomers .

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature100–120°CHigher temps reduce side reactions
Solvent PolarityLow (toluene)Minimizes premature cyclization
Reaction Time6–8 hoursProlonged time increases decomposition

Advanced: How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer :
Contradictions between NMR (e.g., unexpected coupling patterns) and X-ray crystallography data require a multi-technique approach:

X-ray Crystallography : Resolves absolute configuration and ring conformation. For chroman-4-ones, intermolecular hydrogen bonding (e.g., C=O⋯H–O) can induce planarity deviations, explaining NMR shifts .

Dynamic NMR Analysis : Variable-temperature NMR (e.g., −40°C to 25°C) detects rotational barriers in substituents like methoxy groups, which may cause signal splitting .

DFT Calculations : Compare experimental and computed 13C^{13}\text{C} NMR chemical shifts to identify discrepancies caused by crystal packing effects .

Q. Case Study :

  • Observed Contradiction : A 0.3 ppm deviation in C7-methoxy 13C^{13}\text{C} NMR signal vs. X-ray data.
  • Resolution : X-ray confirmed a non-coplanar methoxy group, while DFT revealed solvent-induced shielding effects in NMR .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :
Prioritize assays aligned with chromanone derivatives’ known activities:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} comparison with Trolox) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating promise .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .

Q. Data Interpretation :

Assay TypePositive ControlThreshold for Significance
DPPH ScavengingTroloxIC50_{50} < 100 µM
AntimicrobialAmpicillinMIC < 25 µg/mL
CytotoxicityDoxorubicinIC50_{50} < 10 µM

Advanced: How can substituent modifications (e.g., methoxy vs. ethoxy) optimize pharmacological properties?

Methodological Answer :
Use a structure-activity relationship (SAR) approach:

Methoxy Group : Enhances electron density on the chromanone ring, improving antioxidant activity but reducing solubility.

Ethoxy or Propoxy Substituents : Increase lipophilicity (logP +0.5–1.0) for blood-brain barrier penetration but may lower metabolic stability .

Halogenation : Fluorine at C8 improves binding affinity to kinases (e.g., CDK2) by 10-fold via hydrophobic interactions .

Q. SAR Table :

Substituent (Position)LogPIC50_{50} (CDK2)Solubility (µg/mL)
–OCH3_3 (C7)2.115 µM120
–OCH2_2CH3_3 (C7)2.68 µM85
–F (C8)2.31.5 µM95

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound derivatives?

Methodological Answer :
Address scalability challenges through:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (2–3 hours vs. 8 hours batch) and improve heat dissipation, increasing yield by 15–20% .
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) at 5 mol% to accelerate cyclization while minimizing byproduct formation .
  • Crystallization Engineering : Switch solvents from ethyl acetate to MTBE for larger crystal formation, enhancing filtration efficiency .

Q. Scalability Data :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield65%58%
Purity98%95%
Cycle Time8 hours3 hours (flow)

Basic: How is the purity of this compound validated in synthetic workflows?

Methodological Answer :
Employ orthogonal analytical methods:

HPLC-UV : C18 column, 70:30 acetonitrile/water, 254 nm. Purity >95% required for biological testing .

LC-MS : Confirm molecular ion ([M+H]+^+ at m/z 207.1) and absence of dimers/adducts.

Elemental Analysis : Carbon and hydrogen content within ±0.3% of theoretical values .

Q. Acceptance Criteria :

MethodThreshold
HPLC-UV≥95% area
LC-MS Purity≥98%
Elemental AnalysisC: 64.5% ±0.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.